1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a carboxylic acid group at the second position, a methyl group at the fourth position, and a phenylmethyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving palladium, ruthenium, or iron, is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: N-substitution reactions can introduce various functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used reagents.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and pyrrole alcohols .
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: This compound is used in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, methyl ester
- 1H-Pyrrole-2-carboxylic acid, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester is unique due to the presence of both a methyl group and a phenylmethyl ester group, which confer distinct chemical and physical properties. These structural features make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
62786-72-5 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
benzyl 4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-10-7-12(14-8-10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
InChI Key |
UBGVXSDZCGLHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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